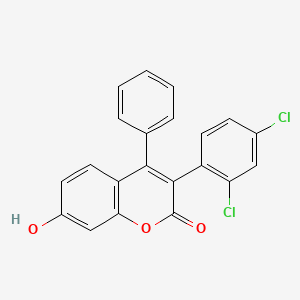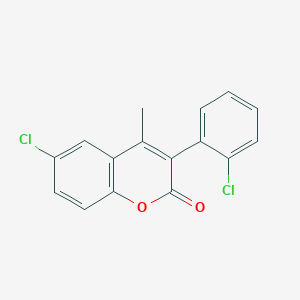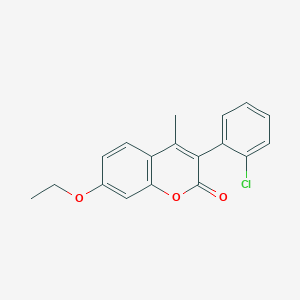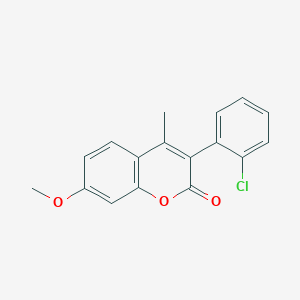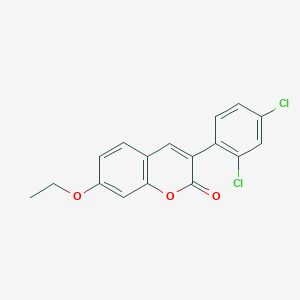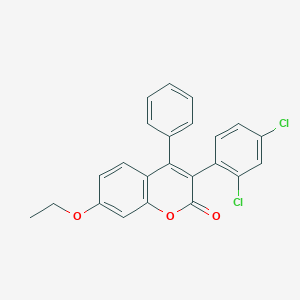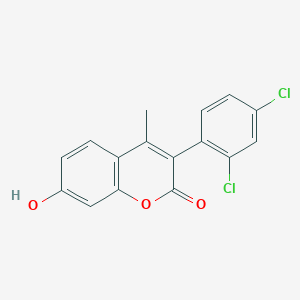
(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate
Übersicht
Beschreibung
Synthesis Analysis
This compound is a key intermediary in the biomedical industry and is used in the synthesis of antiviral drugs . It contributes to the research and development of potent inhibitors for diseases such as HIV and influenza .Molecular Structure Analysis
The molecular structure of this compound is intricate, with multiple acetyl groups attached to the oxan ring. The presence of these acetyl groups makes it a pivotal compound extensively employed in the biomedical industry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Thiazolidin-4-ones : Utilizing compounds structurally related to (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate, researchers have designed and synthesized thiazolidin-4-ones, exploring their potential for antibacterial activity (Čačić et al., 2009).
- Crystal Structure Analysis : Investigations into the crystal structure of related compounds have contributed to a deeper understanding of molecular interactions and formations, enhancing chemical synthesis techniques (Lee et al., 2017).
- Chemical Reactions and Derivatives : Research into the reactions of compounds structurally similar to this compound has led to the discovery of new chemical derivatives with potential applications in various fields (Ashry et al., 1978).
Enzymatic and Biological Studies
- Enzyme-Catalyzed Synthesis : Studies involving enzymatic resolution have used related compounds to synthesize novel carbasugar derivatives, showcasing the potential of these compounds in biocatalysis (Gümüş & Tanyeli, 2010).
- Oxidative Chemistry : Research in the field of natural antioxidants has included compounds similar to this compound, exploring their oxidative pathways and potential in pharmaceuticals (Lucia et al., 2006).
- Bioactive Compounds Synthesis : The synthesis of bioactive epoxides and hydroperoxides from naturally occurring compounds demonstrates the potential for using related substances in the development of antifungal agents (Khayyat & Sameeh, 2017).
Potential Applications in Drug Design and Pharmacology
- Drug Design and Discovery : Researchers have explored the synthesis of analogues for analgesic and antipyretic agents using compounds related to this compound, highlighting its relevance in medicinal chemistry (Reddy et al., 2014).
Eigenschaften
IUPAC Name |
(3,5,6-triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXTUPCIMUQWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



